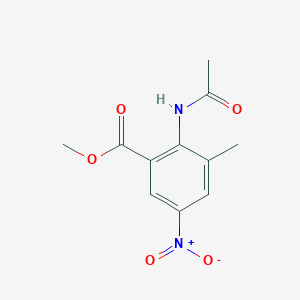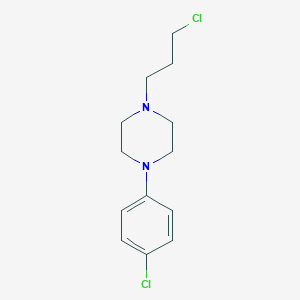
decyl N-(2-hydroxyethyl)carbamate
Vue d'ensemble
Description
Decyl N-(2-hydroxyethyl)carbamate: is an organic compound with the molecular formula C13H27NO3. It belongs to the class of carbamates, which are esters of carbamic acid. This compound is characterized by the presence of a decyl group (a ten-carbon alkyl chain) and a 2-hydroxyethyl group attached to the carbamate functional group. Carbamates are widely used in various applications, including pharmaceuticals, agrochemicals, and polymers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
-
Carbamoylation of Alcohols: One common method for preparing decyl N-(2-hydroxyethyl)carbamate involves the reaction of decyl alcohol with 2-hydroxyethyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a catalyst such as dibutyltin dilaurate. The reaction proceeds as follows: [ \text{Decyl alcohol} + \text{2-hydroxyethyl isocyanate} \rightarrow \text{this compound} ]
-
Transcarbamoylation: Another method involves the transcarbamoylation of decyl alcohol with a carbamate donor such as methyl carbamate. This reaction is catalyzed by a metal catalyst like tin or indium triflate and occurs under mild conditions, typically in toluene at elevated temperatures.
Industrial Production Methods: Industrial production of this compound often involves large-scale carbamoylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of environmentally friendly catalysts and solvents is also emphasized to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions:
-
Oxidation: Decyl N-(2-hydroxyethyl)carbamate can undergo oxidation reactions, particularly at the hydroxyl group. Common oxidizing agents include potassium permanganate and chromium trioxide, leading to the formation of corresponding carbonyl compounds.
-
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. This reaction typically reduces the carbamate group to an amine.
-
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group. Common nucleophiles include amines and alcohols, leading to the formation of substituted carbamates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, alcohols, mild to moderate temperatures.
Major Products Formed:
Oxidation: Carbonyl compounds (e.g., aldehydes, ketones).
Reduction: Amines.
Substitution: Substituted carbamates.
Applications De Recherche Scientifique
Chemistry: Decyl N-(2-hydroxyethyl)carbamate is used as an intermediate in the synthesis of various organic compounds. Its reactivity and functional groups make it a valuable building block in organic synthesis.
Biology: In biological research, this compound is used as a model substrate to study enzyme-catalyzed reactions involving carbamates. It is also used in the development of enzyme inhibitors.
Medicine: this compound has potential applications in drug development, particularly as a prodrug. Its carbamate group can be hydrolyzed in vivo to release active pharmaceutical ingredients.
Industry: In the industrial sector, this compound is used in the production of polymers and coatings. Its carbamate group provides enhanced adhesion and durability to polymeric materials.
Mécanisme D'action
The mechanism of action of decyl N-(2-hydroxyethyl)carbamate involves its interaction with specific molecular targets. In biological systems, the carbamate group can inhibit enzymes such as acetylcholinesterase by forming a stable carbamylated enzyme intermediate. This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter.
Molecular Targets and Pathways:
Acetylcholinesterase: Inhibition of this enzyme leads to increased acetylcholine levels.
Carbamoylation Reactions: The carbamate group can react with nucleophilic residues in proteins, leading to the formation of stable carbamylated proteins.
Comparaison Avec Des Composés Similaires
Ethyl carbamate: Similar structure but with an ethyl group instead of a decyl group.
Methyl carbamate: Similar structure but with a methyl group instead of a decyl group.
Phenyl carbamate: Similar structure but with a phenyl group instead of a decyl group.
Uniqueness: Decyl N-(2-hydroxyethyl)carbamate is unique due to its long decyl chain, which imparts distinct physicochemical properties such as increased hydrophobicity and enhanced interaction with lipid membranes. This makes it particularly useful in applications requiring amphiphilic properties, such as surfactants and emulsifiers.
Propriétés
IUPAC Name |
decyl N-(2-hydroxyethyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO3/c1-2-3-4-5-6-7-8-9-12-17-13(16)14-10-11-15/h15H,2-12H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWYDPRJDPTIJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC(=O)NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40979665 | |
| Record name | Decyl hydrogen (2-hydroxyethyl)carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40979665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6345-40-0 | |
| Record name | NSC44341 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44341 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Decyl hydrogen (2-hydroxyethyl)carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40979665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(dimethylamino)ethyl]-2-methylpropanamide](/img/structure/B3055151.png)





![3-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3055159.png)

![[(2-Phenylethyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B3055164.png)




